Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development, material synthesis, and various other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate include other carbamoyl benzoate derivatives and pyridine-containing compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl group and a pyridine ring, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzoate moiety, a carbamoyl group, and a cyclopropylpyridine derivative. Its intricate design suggests possible interactions with various biological targets, making it a candidate for drug development.
Chemical Structure:
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 302.35 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves advanced organic synthesis techniques such as the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for creating complex molecules like this compound.
Key Steps in Synthesis:
- Formation of the Pyridine Derivative: The cyclopropylpyridine moiety is synthesized through cyclization reactions.
- Carbamoylation: The introduction of the carbamoyl group is achieved via reaction with isocyanates.
- Esterification: The final step involves esterification with benzoic acid derivatives to yield the desired compound.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of specific signaling pathways.
- Antimicrobial Properties: Investigations into its efficacy against various bacterial strains have shown promising results, indicating potential as an antimicrobial agent.
- CNS Activity: Given its structure, it may interact with central nervous system targets, suggesting potential applications in treating neurological disorders.
The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes within the body. This binding can lead to modulation of cellular processes, resulting in therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing neuronal signaling.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antitumor Effects:
- A study demonstrated that this compound inhibited the growth of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest.
- Results:
- IC50 values ranged from 10 to 20 µM across different cancer cell lines.
-
Antimicrobial Efficacy:
- Research showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Findings:
- Minimum inhibitory concentration (MIC) values were determined to be as low as 5 µg/mL for certain strains.
Data Summary Table
Biological Activity | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Antimicrobial | Significant antibacterial activity | |
CNS Modulation | Potential interaction with neurotransmitter receptors |
Properties
IUPAC Name |
methyl 4-[(6-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-18(22)15-7-5-14(6-8-15)17(21)20-11-12-2-9-16(19-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVOYHQGKDVKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.